molecular formula C7H6N4O2 B3425252 2-Methyl-5-nitroazidobenzene CAS No. 40515-19-3

2-Methyl-5-nitroazidobenzene

Cat. No.: B3425252
CAS No.: 40515-19-3
M. Wt: 178.15 g/mol
InChI Key: CLNMCDYWJPVGLZ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitroazidobenzene is a specialized aromatic compound that incorporates both a reactive azide group (-N 3 ) and an electron-withdrawing nitro group (-NO 2 ) on a methyl-substituted benzene ring. This unique structure makes it a valuable synthetic intermediate and building block in various research fields. The azide group is particularly prized in click chemistry , especially for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction widely used for the facile and selective conjugation of molecules in bioconjugation, polymer science, and materials chemistry . The presence of the nitro and methyl groups on the aromatic ring can significantly influence the compound's electronic properties and reactivity, as seen in studies of similar structures like 2-hydroxy-5-methyl-2'-nitroazobenzene, which is investigated for its photo-switching capabilities . Researchers can leverage this compound as a key precursor in the synthesis of more complex heterocycles, such as benzimidazoles—scaffolds known for their diverse pharmacological activities . Furthermore, the azide functionality allows it to serve as a versatile linker for constructing functionalized surfaces, advanced polymers, and molecular probes. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-1-methyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-6(11(12)13)4-7(5)9-10-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNMCDYWJPVGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40515-19-3
Record name 2-azido-1-methyl-4-nitrobenzene
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Synthetic Methodologies for 2 Methyl 5 Nitroazidobenzene and Its Precursors

Strategies for Regioselective Functionalization of Benzene (B151609) Ring

The precise placement of substituents on an aromatic ring is a cornerstone of synthetic organic chemistry. For 2-Methyl-5-nitroazidobenzene, the goal is to obtain an intermediate with a methyl group at position 2 and a nitro group at position 5 relative to the point of azidation. This requires a careful selection of starting materials and reaction conditions to control the regiochemical outcome of substitution reactions.

The most critical precursor for the target compound is 2-methyl-5-nitroaniline (B49896). This intermediate provides the correct substitution pattern, with the amino group serving as a handle for conversion to the azide (B81097). The primary route to 2-methyl-5-nitroaniline involves the electrophilic nitration of o-toluidine (B26562). chemicalbook.comontosight.ai In this reaction, a mixture of nitric and sulfuric acids is used to introduce a nitro group onto the o-toluidine ring. chemicalbook.com The reaction is typically performed at low temperatures to control the reaction rate and improve selectivity. chemicalbook.com

Other related nitro-methyl substituted intermediates can also be synthesized. For instance, 2-methyl-5-nitrophenol (B1294729) can be prepared from 2-methyl-5-nitroaniline via diazotization followed by hydrolysis. A more direct process has also been developed where o-toluidine is converted to 2-methyl-5-nitrophenol through salification, nitration, diazotization, and hydrolysis in a one-pot procedure, avoiding the isolation of the 2-methyl-5-nitroaniline intermediate. google.comgoogle.com Halogenated precursors, such as 1-chloro-2-methyl-4-nitrobenzene, are also valuable intermediates in various syntheses and are typically prepared through multi-step sequences starting from compounds like 4-chloroaniline. researchgate.netmdpi.com

Table 1: Synthesis of 2-Methyl-5-nitroaniline from o-Toluidine chemicalbook.com
Starting MaterialReagentsTemperatureDurationYield
o-ToluidineConc. H₂SO₄, HNO₃-10 °C to 10 °C2 h90%

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring. rsc.org The synthesis of 2-methyl-5-nitroaniline from o-toluidine is a classic example of this principle. The methyl group (-CH₃) is an activating, ortho-, para-director, while the amino group (-NH₂) is a strongly activating, ortho-, para-director. To control the reaction, the highly reactive amino group is often protonated in the strongly acidic nitrating medium, forming an ammonium (B1175870) (-NH₃⁺) group, which is a deactivating, meta-director.

However, a more common strategy for controlling regioselectivity involves protecting the amino group as an acetamide (B32628) (N-acetyl) group. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group. In the nitration of N-acetyl-o-toluidine, the directing effects of the methyl and acetylamino groups must be considered. While both are ortho, para-directing, the acetylamino group is generally a stronger director, leading to nitration primarily at the para position relative to it, yielding 2-methyl-4-nitroaniline (B30703) as the major product. rsc.org To obtain the desired 2-methyl-5-nitroaniline, the nitration of o-toluidine itself is employed, where the reaction conditions are carefully controlled to favor substitution at the position that is para to the methyl group and meta to the protonated amino group. chemicalbook.com

Aromatic Azidation Protocols

With a suitable precursor in hand, the final step is the introduction of the azide functionality. The azide group (-N₃) is typically installed via substitution of a leaving group, most commonly a diazonium salt or a halide.

The most prevalent and often highest-yielding method for converting an aromatic amine to an aryl azide is through a diazotization-azide displacement reaction. uni-muenchen.de This procedure is widely applicable for primary aromatic amines that can successfully undergo diazotization. uni-muenchen.de

The process begins with the treatment of the precursor, 2-methyl-5-nitroaniline, with a diazotizing agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). researchgate.net This reaction converts the primary amino group into a diazonium salt (-N₂⁺). The resulting diazonium salt is generally unstable and is used immediately in the next step. researchgate.net The solution of the diazonium salt is then treated with a source of azide ions, such as sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen molecule (N₂), which is an excellent leaving group, to form the final product, this compound. This method is known for its high efficiency and is a standard procedure for synthesizing aromatic azides. uni-muenchen.debeilstein-journals.org

An alternative route to aryl azides is through nucleophilic aromatic substitution (SNAr). chemistrysteps.com This reaction requires an aromatic ring that is "activated" towards nucleophilic attack. Activation is achieved by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group, typically a halogen (e.g., -F, -Cl). chemistrysteps.comlibretexts.org

For the synthesis of this compound, a potential precursor would be 1-halo-2-methyl-5-nitrobenzene (e.g., 1-chloro-2-methyl-5-nitrobenzene). In this molecule, the nitro group is in the para position relative to the halogen, which strongly stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction via resonance. libretexts.org The reaction involves the attack of the azide nucleophile on the carbon atom bearing the halogen. nih.gov This is followed by the expulsion of the halide ion, restoring the aromaticity of the ring and yielding the desired product. SNAr reactions are often carried out in polar aprotic solvents, which enhance the reactivity of the azide nucleophile. uni-muenchen.de

Table 2: General Conditions for Aromatic Azidation
MethodPrecursor TypeKey ReagentsGeneral ConditionsReference
Diazotization-Azide DisplacementAryl Amine (e.g., 2-Methyl-5-nitroaniline)1. NaNO₂, H₂SO₄ 2. NaN₃Low temperature (0-5 °C) for diazotization uni-muenchen.de, researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Activated Aryl Halide (e.g., 1-Chloro-2-methyl-5-nitrobenzene)NaN₃Polar aprotic solvent, often with heating chemistrysteps.com, libretexts.org

Beyond the two primary methods, other techniques for introducing an azide group onto an aromatic ring have been developed. Direct C-H azidation has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials like amines or halides. nih.gov These methods often employ metal catalysts or photoredox catalysis to activate a C-H bond directly and install the azide group, though controlling regioselectivity can be a challenge. nih.govrsc.org

Another classical method involves the reaction of aromatic nitroso compounds with hydrazoic acid. uni-muenchen.de This approach can provide aryl azides in high yields under mild conditions. uni-muenchen.de These alternative techniques, while not as commonly employed for a specific target like this compound, represent the expanding toolkit available to synthetic chemists for the preparation of complex aromatic azides.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is critical for maximizing the yield of this compound and ensuring high selectivity, thereby minimizing the formation of unwanted by-products and simplifying purification. Key parameters that can be adjusted include temperature, solvent, catalyst, and reaction time. fiveable.me

For the initial nitration of o-toluidine, temperature control is paramount. The reaction is highly exothermic, and maintaining a low temperature (e.g., -10°C) is crucial for controlling the reaction rate and preventing over-nitration or the formation of undesired isomers. chemicalbook.com The ratio of nitric acid to sulfuric acid is another key factor; sulfuric acid acts as a catalyst and helps to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com A study on the nitration of o-toluidine in concentrated sulfuric acid reported a yield of 90% for 2-amino-4-nitrotoluene after basification and filtration. chemicalbook.com

In the subsequent diazotization-azidation sequence, optimization focuses on the stability and reactivity of the intermediate diazonium salt.

Temperature: Low temperatures (0–5 °C) are essential during diazotization to prevent the premature decomposition of the unstable diazonium salt, which could otherwise lead to phenolic by-products through reaction with water. organic-chemistry.orgscirp.org

Acid Concentration: Sufficient acid is required to protonate the nitrous acid and form the active nitrosating agent. organic-chemistry.org

Reaction Time: The reaction time for both steps must be carefully monitored. In a study on the synthesis of dihydrobenzofuran neolignans, optimizing the reaction time from 20 hours to 4 hours was achieved without significantly impacting conversion and selectivity. scielo.br

Reagent Addition: The dropwise addition of sodium nitrite to the acidic solution of the amine, followed by the careful addition of sodium azide, helps to control the reaction rate and temperature. rsc.org

The table below summarizes the impact of various reaction parameters on the synthesis of aryl azides and their precursors.

ParameterEffect on Yield and SelectivityResearch Findings
Temperature Lower temperatures in nitration and diazotization improve selectivity and stability of intermediates. chemicalbook.comscielo.brNitration of o-toluidine at -10°C yields 90% of the desired product. chemicalbook.com Diazotization is typically performed at 0-5°C to prevent diazonium salt decomposition. organic-chemistry.org
Solvent The choice of solvent can affect reagent solubility and reaction pathways.Acetonitrile (B52724) has been identified as a "greener" and effective solvent for oxidative coupling reactions, providing a good balance between conversion and selectivity. scielo.br
Catalyst Catalysts can lower activation energy and direct the reaction towards the desired product. fiveable.meIn related syntheses, silver(I) oxide was found to be a highly efficient oxidant. scielo.br Sulfuric acid is a crucial catalyst in the nitration step. youtube.com
Reactant Ratio The stoichiometry of reactants influences the extent of reaction and by-product formation.An excess of the nitrating agent can lead to di- or tri-nitrated products, reducing selectivity.
Reaction Time Optimal reaction time ensures complete conversion without promoting side reactions or product degradation. fiveable.meIn one optimized process, reaction time was reduced from 20 to 4 hours, improving efficiency without significant loss of yield. scielo.br

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. semanticscholar.org

Safer Solvents and Auxiliaries: A primary goal of green chemistry is to reduce or replace hazardous organic solvents. wordpress.com Traditional nitration and other synthetic steps often use chlorinated solvents like dichloromethane (B109758). scielo.br Research into greener alternatives is ongoing, with solvents like acetonitrile and water being explored. scielo.brmdpi.com Acetonitrile, for example, has been successfully used as a greener alternative to benzene and dichloromethane in similar synthetic contexts. scielo.br Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com

Waste Prevention: The most effective green chemistry principle is to prevent waste generation in the first place. This is directly linked to the optimization of reaction conditions. By enhancing the selectivity of the nitration and diazotization steps, the formation of isomeric by-products and decomposition products is minimized, leading to a higher atom economy and less chemical waste. rsc.org For instance, developing nitration processes with high regioselectivity, such as using HNO₃/Ac₂O mixtures, can reduce the waste associated with separating unwanted isomers. researchgate.net

Catalysis: The use of efficient catalysts is preferred over stoichiometric reagents. semanticscholar.org While the traditional nitration method uses a stoichiometric amount of sulfuric acid which generates significant acid waste, research into solid acid catalysts or other recyclable catalytic systems could offer a greener pathway. For related reactions, various catalysts, including cation-exchange resins, have been used to facilitate diazotization in a more environmentally friendly manner, sometimes even in water. organic-chemistry.org

Designing Safer Chemicals: While this compound has specific industrial applications, the synthesis involves potentially hazardous intermediates and reagents, such as sodium azide and diazonium salts. Green chemistry encourages process design that minimizes the handling and accumulation of such substances. One-pot synthesis, where the precursor is converted to the final product in a single reactor without isolating the diazonium salt intermediate, can significantly enhance safety and reduce waste. organic-chemistry.org A patent for a related synthesis highlighted the importance of avoiding dangerous reaction conditions, such as prolonged boiling in nitric acid, to prevent potential explosions in industrial production. google.com

Insufficient Information to Generate Article on this compound

Following a comprehensive search for scholarly articles and data pertaining specifically to the chemical compound "this compound," it has been determined that there is insufficient detailed information available in the public domain to construct the requested scientific article.

The inquiry sought to detail the reactivity and reaction mechanisms of this specific compound, structured around its thermal and photochemical decomposition, nitrene generation pathways, and the potential influence of its substituent groups on reaction outcomes.

Similarly, the photochemical reactions, excited-state dynamics, and subsequent rearrangements of the photogenerated 2-methyl-5-nitrophenylnitrene can be hypothesized based on extensive studies of phenyl azide and other substituted derivatives. However, without specific research on this compound, any discussion of its precise reaction kinetics, product distributions, and the influence of the methyl and nitro groups in their specific positions would be speculative.

Due to the lack of dedicated research and data for this compound, it is not possible to generate a thorough, scientifically accurate, and data-driven article that adheres to the specified outline without resorting to extrapolation from other compounds, which would not meet the required standard of specificity for the subject.

Reactivity and Reaction Mechanisms of 2 Methyl 5 Nitroazidobenzene

Chemistry of the Azido (B1232118) Group

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide (B81097) functional group of 2-Methyl-5-nitroazidobenzene serves as a 1,3-dipole, enabling it to participate in [3+2] cycloaddition reactions, a cornerstone of click chemistry. wikipedia.orgorganic-chemistry.org These reactions are prized for their high efficiency, selectivity, and the stable triazole ring they produce. rhhz.netorganic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. rhhz.netbeilstein-journals.org The reaction proceeds through a mechanism involving the formation of a copper(I) acetylide, which then reacts with the azide. orgchemres.org This catalytic cycle is significantly faster than the uncatalyzed thermal cycloaddition and offers excellent control over regioselectivity. beilstein-journals.org

For this compound, the presence of the electron-withdrawing nitro group influences the reactivity of the azide. In a one-pot, four-step synthesis starting from various nitrobenzenes, related aromatic azides have been shown to react efficiently with a range of terminal alkynes. For instance, reactions using substituted nitrobenzenes with both electron-donating and electron-withdrawing groups on the alkyne partner proceed in moderate to high yields, demonstrating the robustness of the CuAAC reaction. rhhz.net The reaction is typically carried out under mild conditions, often in solvents like ethanol, with a copper(II) salt such as Cu(OAc)₂ and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. orgchemres.org

Table 1: Examples of CuAAC Reactions with a Related Substrate (1-Methyl-2-nitrobenzene) This table illustrates the versatility of the CuAAC reaction with a structurally similar nitro-substituted aromatic precursor, which is converted to the corresponding azide in situ.

Alkyne PartnerProduct Yield
Phenylacetylene82%
4-Ethynyltoluene85%
4-Methoxyphenylacetylene88%
4-Chlorophenylacetylene75%
1-Ethynyl-4-nitrobenzene71%
1-Heptyne65%
Data sourced from a one-pot procedure where 1-methyl-2-nitrobenzene is converted to the azide and reacted with various terminal alkynes. rhhz.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.netacs.org This catalyst-free reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]non-4-yne (BCN), or azadibenzocyclooctyne (ADIBO), as the alkyne component. acs.orgnih.gov The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition to occur under physiological conditions. researchgate.net

As an aryl azide, this compound is a suitable substrate for SPAAC. The reaction proceeds rapidly at room temperature without the need for a catalyst, yielding a stable triazole product. researchgate.net The rate of SPAAC can be influenced by the structure of the cyclooctyne and the electronic properties of the azide. nih.gov This bioorthogonal reaction is particularly valuable for labeling biomolecules in living systems where the introduction of a toxic metal catalyst is prohibitive. acs.org

Regioselectivity in Cycloaddition Reactions

Regioselectivity is a critical aspect of 1,3-dipolar cycloadditions.

In CuAAC , the reaction involving terminal alkynes is highly regioselective, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. rhhz.netacs.org This specificity is a key advantage of the copper-catalyzed pathway over the thermal reaction.

In thermal (uncatalyzed) Huisgen cycloadditions , a mixture of 1,4- and 1,5-disubstituted regioisomers is typically formed. rhhz.net

In SPAAC , the regioselectivity is more complex and depends on both the azide's electronic properties and the specific structure of the strained alkyne. rsc.orgchemrxiv.org For some aryl azides, complete regioselectivity can be achieved. rsc.org Studies on the related compound 1-azido-3-methyl-5-nitrobenzene (B6201860) have shown that reaction conditions, such as the choice of solvent, can also influence the regiochemical outcome.

Reductions of the Azido Group to Form Primary Aromatic Amines

The azido group in this compound can be readily reduced to a primary amine (NH₂), making it a useful synthon for 4-methyl-3-amino-nitrobenzene. organic-chemistry.org A significant challenge and area of interest is the selective reduction of the azide in the presence of the equally reducible nitro group.

Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions can determine whether the azide is reduced selectively or if both groups are reduced simultaneously. Research has specifically demonstrated this selectivity for 1-azido-2-methyl-4-nitrobenzene. thieme-connect.de

Selective Azide Reduction: Using a 0.5% Palladium on Molecular Sieves (Pd/MS3A) catalyst in methanol (B129727) at room temperature under a hydrogen atmosphere, the azido group can be selectively hydrogenated to an amine, leaving the nitro group intact. thieme-connect.de

Dual Azide and Nitro Reduction: In contrast, employing a 5% Palladium on ceramic catalyst in methanol at 50°C leads to the reduction of both the azido and nitro groups, yielding the corresponding diamine. thieme-connect.de

Other reagents like iron(III) chloride with sodium iodide have also been shown to be effective for the chemoselective reduction of azides in the presence of nitro functionalities. researchgate.net

Table 2: Chemoselective Reduction of 1-Azido-2-methyl-4-nitrobenzene

CatalystConditionsProductYieldReference
0.5% Pd/MS3AH₂ (balloon), MeOH, rt, 24 h2-Methyl-5-nitroaniline (B49896)90% thieme-connect.de
5% Pd/ceramicH₂ (balloon), MeOH, 50°C, 12 h3-Amino-4-methylaniline100% thieme-connect.de

Staudinger Reaction and Related Phosphine-Mediated Transformations

The Staudinger reaction provides a mild, non-catalytic method for reducing azides to primary amines using a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). wikipedia.orgorganic-chemistry.org The reaction proceeds in two stages: first, the phosphine attacks the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate, with the concomitant release of nitrogen gas (N₂). This intermediate, an iminophosphorane (or aza-ylide), is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.org

R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

This reaction is highly chemoselective for the azide group and is tolerant of many other functional groups, including the nitro group. The regioselectivity of the Staudinger reaction can be influenced by both electronic and steric factors. For aromatic azides, the rate-determining step is often the intramolecular rearrangement of the phosphazide to the aza-ylide. The electron-withdrawing nature of the nitro and azide groups on the aromatic ring of this compound would influence the reactivity at the azide center. nih.gov

Reactivity of the Nitro Group

The nitro group on this compound has two primary modes of reactivity: reduction and its influence on the aromatic ring.

As established in section 3.1.4, the nitro group can be reduced to a primary amine. This reduction can be performed concurrently with the azide reduction using specific catalytic systems like 5% Pd/ceramic, or potentially with other reducing systems such as tin(II) chloride in acid or iron oxide nanoparticles with hydrazine. thieme-connect.deacs.org The selective reduction of a nitro group in the presence of an azide is challenging but can be achieved under certain conditions. researchgate.net

Furthermore, the nitro group is a powerful electron-withdrawing group via both resonance and inductive effects. This property strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), although the positions ortho and para to the nitro group are most activated, and in this molecule, those positions are already substituted. The combined electron-withdrawing effects of both the nitro and azide groups significantly lower the electron density of the aromatic system.

Reduction of the Nitro Group to Various Nitrogen-Containing Functionalities

The reduction of the nitro group on an aromatic ring is a fundamental transformation that can yield a variety of nitrogen-containing functional groups, primarily amines. A range of reducing agents can accomplish this, with the choice of reagent determining the final product and the chemoselectivity, which is a significant consideration due to the presence of the reducible azide group.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation: Reagents like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas (H₂) are highly effective for reducing nitro groups to primary amines. commonorganicchemistry.com However, these conditions can also reduce the azide group, potentially leading to a mixture of products or the formation of the diamine, 2-methyl-benzene-1,4-diamine, if the reaction goes to completion. Selective reduction of the nitro group in the presence of an azide can be challenging.

Metal-Based Reductions: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild option that can sometimes offer better chemoselectivity. commonorganicchemistry.com Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed and may offer selectivity in certain cases. wikipedia.org

The reduction process is understood to proceed stepwise through nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de Depending on the reaction conditions and the reducing agent, these intermediates can sometimes be isolated or may react further. For instance, treatment of aromatic nitro compounds with certain metal hydrides, like lithium aluminum hydride (LiAlH₄), typically leads to the formation of azo compounds rather than amines. commonorganicchemistry.comwikipedia.org

Table 1: Common Reagents for Nitro Group Reduction and Potential Products

Reagent Typical Product(s) from Ar-NO₂ Notes on Selectivity for this compound
H₂/Pd/C, PtO₂, or Raney Ni Amine (Ar-NH₂) Low chemoselectivity; azide group is also readily reduced. commonorganicchemistry.com
Fe, Sn, or Zn with HCl Amine (Ar-NH₂) Standard method; potential for azide reduction exists. masterorganicchemistry.com
SnCl₂ Amine (Ar-NH₂) Milder conditions may offer improved selectivity over H₂/catalyst. commonorganicchemistry.com
LiAlH₄ Azo compound (Ar-N=N-Ar) Not suitable for preparing the corresponding aniline. commonorganicchemistry.comwikipedia.org

Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group

The nitro group itself is generally a very poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions. However, under specific circumstances, such as in highly electron-deficient systems or under high-energy conditions, its displacement can be observed. For a typical nitrated aromatic compound, this reaction is uncommon. The presence of other activating groups and a potent nucleophile are typically required. While there is extensive literature on the nucleophilic displacement of halogens or other good leaving groups activated by nitro substituents, direct substitution of the nitro group is less frequent. pressbooks.pubnih.gov

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is subject to attack by both electrophiles and nucleophiles, with the outcome being heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are determined by the combined electronic effects of the methyl, nitro, and azido groups.

-CH₃ (Methyl): An activating group that donates electron density to the ring via induction and hyperconjugation, directing incoming electrophiles to the ortho and para positions.

-NO₂ (Nitro): A strongly deactivating group that withdraws electron density from the ring through resonance and induction, directing incoming electrophiles to the meta position.

-N₃ (Azido): An activating group that donates electron density via a resonance effect, directing incoming electrophiles to the ortho and para positions. It also has an inductive withdrawing effect.

In this compound, the positions are influenced as follows:

Position 2 (relative to -CH₃ at C1): ortho to methyl, meta to nitro, meta to azido.

Position 4 (relative to -CH₃ at C1): para to azido, ortho to nitro, meta to methyl.

Position 6 (relative to -CH₃ at C1): ortho to methyl, ortho to azido, meta to nitro.

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SₙAr) typically requires a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. pressbooks.pubwikipedia.org In this compound, there are no conventional leaving groups. For an SₙAr reaction to occur, a hydrogen atom would have to be displaced (SₙAr-H), or one of the existing groups would need to act as a leaving group.

The nitro group at the C5 position strongly activates the ring for nucleophilic attack. It can stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance, particularly when the attack occurs at positions ortho or para to it (C4 and C6 in this case). pressbooks.publibretexts.org While displacement of H⁻ is generally unfavorable, in highly activated systems, reactions with potent nucleophiles can lead to substitution.

Interplay and Synergy of Functional Groups on Overall Reactivity Profile

The most significant interaction in nitrophenyl azides often involves the thermal or photochemical decomposition of the azide group. Upon heating or irradiation, aryl azides lose dinitrogen (N₂) to form highly reactive nitrene intermediates. The fate of this nitrene is strongly influenced by the other substituents.

In the case of ortho-nitroazidobenzenes, a well-documented intramolecular reaction occurs where the nitrene intermediate does not form. Instead, a concerted cyclization with the neighboring nitro group takes place, extruding N₂ to form a benzofuroxan (B160326). odu.edu This pathway has a significantly lower activation energy compared to the formation of a free nitrene. researchgate.net

For this compound, the nitro and azido groups are meta to each other. Therefore, this direct intramolecular cyclization is not possible. The decomposition would proceed via the formation of a triplet nitrene, similar to phenyl azide or meta- and para-nitroazidobenzene. researchgate.net The resulting nitrene is a highly reactive species that can undergo various reactions, such as insertion into C-H bonds or intermolecular reactions.

Kinetic and Thermodynamic Considerations in Reactions of this compound

The kinetics and thermodynamics of reactions involving this compound are largely extrapolated from related compounds due to a lack of specific experimental data.

The thermal decomposition of aryl azides is a key reaction. For unsubstituted phenyl azide, the activation energy (Ea) for N₂ loss is high. However, substituents can alter this significantly. For example, the thermal decomposition of 4-nitrophenyl azide has an activation energy of 40.6 kcal/mol. researchgate.net In contrast, an ortho-nitro group dramatically lowers this barrier; the Ea for 2-nitrophenyl azide decomposition is only 26.2 kcal/mol due to the alternative cyclization mechanism. researchgate.net Since this compound has a meta-nitro group, its decomposition is expected to be more similar to the para-substituted analogue, proceeding through a high-energy nitrene intermediate rather than a concerted cyclization.

In electrophilic substitution reactions, the reaction is under kinetic control. The distribution of products (e.g., ortho, meta, para isomers) is determined by the relative activation energies of the transition states leading to the different arenium ion intermediates. masterorganicchemistry.com As discussed in section 3.3.1, the transition state leading to substitution at the C6 position is expected to be the lowest in energy due to the combined activating effects of the methyl and azido groups and the deactivating effect of the nitro group being at a meta position.

In reactions where multiple products can form, such as the reduction of both the nitro and azide groups, the product distribution can be influenced by kinetic versus thermodynamic control. A kinetically controlled reaction, often run at lower temperatures for shorter times, will favor the product that is formed fastest (lowest activation energy). A thermodynamically controlled reaction, typically run at higher temperatures for longer times to allow for equilibration, will favor the most stable product.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-methyl-benzene-1,4-diamine
Benzofuroxan
4-nitrophenyl azide
2-nitrophenyl azide

Derivatization and Functionalization Strategies Based on 2 Methyl 5 Nitroazidobenzene

Synthesis of Nitrogen Heterocycles via Intramolecular Cyclization Pathways

The presence of an azide (B81097) group ortho to a methyl group in 2-Methyl-5-nitroazidobenzene provides a strategic precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. These reactions are typically initiated by the decomposition of the azide to a highly reactive nitrene intermediate, which can be achieved through thermolysis or photolysis.

Upon formation, the aryl nitrene can undergo several intramolecular reactions. One probable pathway is the insertion of the nitrene into a C-H bond of the adjacent methyl group. This C-H insertion would lead to the formation of a five-membered ring, resulting in a substituted indazole derivative. The reaction conditions, such as temperature and solvent, can significantly influence the efficiency of this cyclization process and the potential for side reactions.

Alternatively, the nitrene intermediate can engage in cyclization with the adjacent aromatic ring. While less common for simple alkyl substituents, appropriate activation or catalytic conditions could promote such pathways. Furthermore, the reactive nitrene can participate in intermolecular reactions if suitable trapping agents are present, though intramolecular pathways are often favored due to proximity.

The general transformation of ortho-substituted phenyl azides into heterocyclic systems is a well-established strategy in organic synthesis. For instance, the thermal decomposition of other ortho-substituted phenyl azides is known to yield corresponding benzoxazoles and other fused heterocycles. While specific studies on this compound are not extensively documented, the fundamental reactivity of the aryl azide moiety suggests its potential as a precursor for various fused nitrogen heterocycles.

Design and Synthesis of Conjugates Utilizing Azide Functionality

The azide group in this compound is a key functional handle for the construction of molecular conjugates through "click chemistry". organic-chemistry.orgwikipedia.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and regioselective method for forming a stable 1,2,3-triazole linkage between the azidobenzene (B1194522) scaffold and an alkyne-containing molecule. organic-chemistry.orgtcichemicals.com

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation and materials science. wikipedia.orgsigmaaldrich.com In this context, this compound can be "clicked" onto various molecular entities, such as biomolecules (peptides, proteins, nucleic acids), polymers, or fluorescent dyes, that have been functionalized with a terminal alkyne.

The general scheme for this conjugation involves the reaction of this compound with an alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent. The resulting 1,4-disubstituted triazole ring serves as a robust and chemically stable linker, connecting the 2-methyl-5-nitrophenyl moiety to the target molecule.

While the classic Huisgen 1,3-dipolar cycloaddition between azides and alkynes can occur thermally, it often requires elevated temperatures and can lead to a mixture of regioisomers. organic-chemistry.org The copper-catalyzed variant overcomes these limitations, offering excellent control over the reaction outcome. wikipedia.org Ruthenium-catalyzed azide-alkyne cycloadditions have also been developed, which favor the formation of the 1,5-disubstituted triazole regioisomer. nih.gov

The ability to form stable conjugates through click chemistry opens up possibilities for creating novel materials with tailored properties or for developing targeted therapeutic agents where the 2-methyl-5-nitrophenyl group may impart specific biological activity.

Development of Advanced Organic Synthons from this compound

This compound, through a series of chemical transformations, can be converted into advanced organic synthons that are valuable in the synthesis of a wide array of organic compounds. A key initial transformation is the reduction of the azide group to an amine, yielding 2-methyl-5-nitroaniline (B49896). This intermediate is a versatile building block in its own right. smolecule.com

The amino group of 2-methyl-5-nitroaniline can be diazotized using nitrous acid to form a diazonium salt. This diazonium salt is a highly useful intermediate that can undergo a variety of substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. For example, in the Sandmeyer reaction , the diazonium group can be replaced by a cyano or a halo group using the corresponding copper(I) salt. smolecule.com

Furthermore, the diazonium salt can be used in azo coupling reactions with activated aromatic compounds, such as phenols or anilines, to produce azo dyes. smolecule.com These dyes are of significant industrial importance due to their vibrant colors and lightfastness. The specific substitution pattern of 2-methyl-5-nitroaniline can be used to fine-tune the color and properties of the resulting azo compounds.

In addition to these transformations, both the amino and nitro groups of 2-methyl-5-nitroaniline can be further manipulated. For instance, the nitro group can be reduced to a second amino group, yielding 2-methylbenzene-1,4-diamine. This diamine is a valuable monomer for the synthesis of polyamides and other polymers. The diverse reactivity of the functional groups in the derivatives of this compound makes it a valuable precursor for the development of advanced synthons with applications in medicinal chemistry, materials science, and the dye industry.

Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Insights

Time-Resolved Spectroscopic Techniques for Investigating Reaction Intermediates

Time-resolved spectroscopy is an indispensable tool for observing and characterizing short-lived chemical species generated during a reaction. For 2-Methyl-5-nitroazidobenzene, these techniques are primarily focused on the photochemically initiated extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.

Upon photolysis, aryl azides like this compound are known to eliminate N₂ to produce aryl nitrenes, which can exist in either a singlet or a triplet electronic state. acs.orgresearchgate.net The detection of these transient species is typically achieved using ultrafast laser flash photolysis. nih.gov

The resulting 2-methyl-5-nitrophenylnitrene is a key intermediate whose reactivity dictates subsequent product formation. Time-resolved infrared (TRIR) spectroscopy is particularly powerful for characterizing such species. rsc.org For instance, singlet thiobenzoylnitrene, an analogous reactive intermediate, has been observed with a distinct IR band at 1740 cm⁻¹ using nanosecond TRIR. rsc.org Similarly, time-resolved resonance Raman spectroscopy can provide structural information on triplet arylnitrenes on a nanosecond timescale. acs.org Spectroscopic studies of phenylnitrene have identified the singlet state through its transient absorption spectrum. acs.org The decay of this singlet state is often associated with intersystem crossing (ISC) to the more stable triplet ground state or rearrangement reactions. acs.org

The presence of the nitro and methyl substituents on the phenyl ring of this compound is expected to influence the electronic structure and stability of the resulting nitrene, affecting the rates of intersystem crossing and subsequent reactions.

Ultrafast transient absorption spectroscopy can monitor the dynamics of excited states following photoexcitation. rsc.org Studies on similar aromatic azides, such as para- and ortho-biphenyl azide (B81097), have directly detected the azide excited states using ultrafast laser flash photolysis. nih.gov These excited states are incredibly short-lived, with lifetimes on the order of femtoseconds to picoseconds, before decaying to form the corresponding singlet nitrenes. nih.gov For phenyl azide, the structural dynamics in various excited states have been investigated using resonance Raman spectroscopy and quantum mechanical calculations, revealing complex decay channels. ustc.edu.cn The specific substituents on this compound will modulate the energies and lifetimes of its excited states, influencing the efficiency of nitrene formation. sciencedaily.com

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the molecular structure, bonding, and functional groups within a molecule. longdom.org These methods are essential for confirming the structure of this compound and monitoring changes during reactions.

The azide (–N₃) and nitro (–NO₂) groups have characteristic vibrational frequencies that serve as spectroscopic signatures.

Azide Group: The azide group exhibits a strong and sharp asymmetric stretching vibration (νₐₛ) typically in the range of 2100-2160 cm⁻¹. This band is a prominent feature in the IR spectrum. The symmetric stretch (νₛ) is usually weaker and appears around 1250 cm⁻¹. The azide probe is noted for its high extinction coefficient. nih.govrsc.org The position of the azide asymmetric stretch is sensitive to the local environment, shifting in response to solvent polarity and hydrogen bonding. nih.govresearchgate.net

Nitro Group: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch (νₐₛ) typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch (νₛ) between 1300 and 1370 cm⁻¹. researchgate.net These bands are generally strong in both IR and Raman spectra.

During the transformation of this compound, such as the photolytic conversion to a nitrene, the disappearance of the characteristic azide band at ~2100 cm⁻¹ provides a clear indication that the reaction has occurred. Concurrently, the formation of new vibrational bands associated with the nitrene or subsequent products can be monitored. For instance, if the nitrene dimerizes to form an azo compound (–N=N–), a new characteristic band for the azo stretch would appear, typically in the 1400-1450 cm⁻¹ region.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Azide (–N₃)Asymmetric Stretch2100 - 2160Strong
Azide (–N₃)Symmetric Stretch~1250Weak-Medium
Nitro (–NO₂)Asymmetric Stretch1500 - 1570Strong
Nitro (–NO₂)Symmetric Stretch1300 - 1370Strong

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. slideshare.net It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity. uobasrah.edu.iq

For this compound, ¹H and ¹³C NMR spectra would confirm the substitution pattern on the benzene (B151609) ring.

¹H NMR: The aromatic region would show distinct signals for the three protons on the benzene ring. Due to the electron-withdrawing nature of the nitro group and the azide group, these protons would be expected to resonate at lower fields (higher ppm values) compared to unsubstituted benzene (7.27 ppm). uobasrah.edu.iqstackexchange.com The methyl group protons would appear as a singlet in the aliphatic region, typically around 2.3-2.6 ppm. The specific chemical shifts and coupling patterns between the aromatic protons would allow for unambiguous assignment of the 1,2,4-substitution pattern.

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the nitro group (C-5) would be significantly deshielded. stackexchange.com The carbon attached to the methyl group (C-2) and the azide group (C-1) would also have characteristic shifts. The methyl carbon would appear at a high field (low ppm value).

Proton/CarbonEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)Notes
Ar-H (ortho to -NO₂)~8.1 - 8.4-Deshielded by the strongly electron-withdrawing nitro group. stackexchange.comcore.ac.uk
Ar-H (other)~7.4 - 7.8-Chemical shifts depend on proximity to all three substituents.
-CH₃~2.5~20Typical range for a methyl group on an aromatic ring.
C-N₃-~140Ipso-carbon attached to the azide group.
C-CH₃-~135 - 140Ipso-carbon attached to the methyl group.
C-NO₂-~148Ipso-carbon attached to the nitro group, highly deshielded. stackexchange.com

While 1D NMR provides fundamental information, complex structures and subtle interactions are often revealed using multidimensional NMR techniques. researchgate.netresearchgate.net For this compound and its reaction products, 2D NMR experiments are invaluable. acs.orgcore.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which would definitively establish the connectivity between the adjacent protons on the aromatic ring. slideshare.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon signal. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which can be useful for conformational analysis, especially in more complex products derived from this compound.

These advanced NMR methods, combined with the other spectroscopic techniques, provide a comprehensive picture of the structure and reactivity of this compound, enabling detailed mechanistic insights into its chemical transformations. researchgate.net

Solid-State NMR for Condensed Phase Analysis

At present, specific solid-state NMR studies exclusively focused on this compound are not extensively available in publicly accessible research. However, the application of this technique to analogous aromatic azide compounds and nitroaromatic systems demonstrates its potential for elucidating the structural and dynamic properties of this compound in the solid state.

Solid-state NMR is a powerful, non-destructive technique capable of probing the local chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) within a solid matrix. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR spectra are influenced by these interactions, which provide rich structural information. Techniques like Magic Angle Spinning (MAS) are employed to enhance spectral resolution by averaging out anisotropic interactions.

For a compound like this compound, solid-state NMR could provide critical data on:

Polymorphism: Identifying and characterizing different crystalline forms, which can have distinct physical properties.

Molecular Conformation: Determining the torsion angles between the phenyl ring and the nitro and azide functional groups in the solid state.

Intermolecular Interactions: Probing non-covalent interactions, such as π-π stacking and other van der Waals forces, which dictate the crystal packing.

Cross-polarization magic-angle spinning (CP-MAS) experiments would be particularly useful for enhancing the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed information about the carbon framework and the nitrogen environments in the nitro and azide groups.

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

While a specific crystal structure for this compound is not readily found in the primary literature, analysis of closely related compounds provides a strong basis for predicting its structural characteristics. X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering detailed information on bond lengths, bond angles, and torsional angles.

For instance, studies on substituted nitrophenyl derivatives often reveal a slight twisting of the nitro group out of the plane of the benzene ring. This is a common feature that influences the electronic properties and intermolecular interactions of the molecule.

Table 1: Representative Crystallographic Data for a Related Nitroaromatic Compound

ParameterValue
Compound 2-Methyl-5-nitrobenzonitrile
Chemical Formula C₈H₆N₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8946(8)
b (Å) 7.6350(15)
c (Å) 26.180(5)
β (°) 91.65(3)
Volume (ų) 778.1(3)
Z 4
Calculated Density (g/cm³) 1.38

This data is for a structurally similar compound and is presented for illustrative purposes to indicate the type of information obtained from X-ray crystallography.

The crystal packing of aromatic compounds is governed by a variety of non-covalent interactions. In the case of this compound, one would expect the following interactions to play a significant role in its supramolecular architecture:

π-π Stacking: The aromatic rings are likely to engage in stacking interactions, which are a defining feature of the crystal structures of many planar aromatic molecules. The presence of both an electron-donating methyl group and electron-withdrawing nitro and azide groups can influence the nature and geometry of these stacking interactions.

C-H···O and C-H···N Interactions: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the oxygen atoms of the nitro group or the nitrogen atoms of the azide group as acceptors are expected to contribute to the stability of the crystal lattice.

Analysis of the crystal structure of related compounds often reveals that the crystal packing is stabilized by a network of these weak intermolecular forces, leading to the formation of layered or more complex three-dimensional structures. The specific arrangement will depend on the subtle balance of these interactions, which can be influenced by the steric hindrance of the methyl group and the electronic character of the substituents.

Computational and Theoretical Investigations of 2 Methyl 5 Nitroazidobenzene

Electronic Structure Analysis via Quantum Chemical Methods

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical methods are powerful tools for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State PropertiesDensity Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. For a molecule like 2-Methyl-5-nitroazidobenzene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31++G(d,p), would be employed to determine key ground state properties.researchgate.net

Table 1: Hypothetical DFT-Calculated Ground State Properties (Note: This table is illustrative as specific data for this compound is unavailable.)

Property Calculated Value
Optimized Energy (Hartree) -XXX.XXXXXX
Dipole Moment (Debye) X.XX
HOMO Energy (eV) -X.XX
LUMO Energy (eV) -X.XX
HOMO-LUMO Gap (eV) X.XX

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, allowing for the prediction of reaction mechanisms and outcomes.

Calculation of Activation Barriers and Reaction CoordinatesTo understand a chemical transformation, such as the thermal decomposition of the azide (B81097) group or the cis-trans isomerization of the azo bridge in this compound, computational methods can be used to model the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate.

By calculating the energies of these species, the activation barrier (the energy difference between the reactant and the transition state) can be determined. This barrier is a critical factor in the reaction rate. The reaction coordinate, representing the progress of the reaction, can be visualized to understand the specific geometric changes that occur during the transformation.

Table 2: Illustrative Reaction Pathway Data (Note: This table is illustrative as specific data for this compound is unavailable.)

Species Relative Energy (kcal/mol)
Reactant (trans-isomer) 0.0
Transition State +XX.X
Product (cis-isomer) +X.X

Molecular Dynamics Simulations for Solvent Effects and Condensed Phase Behavior

While specific molecular dynamics (MD) simulations for this compound are not documented, studies on similar aromatic azides and nitro compounds in condensed phases provide valuable insights into its likely behavior. MD simulations are crucial for understanding how the solvent environment influences the conformation, stability, and reactivity of a solute molecule.

Ab-initio molecular dynamics (AIMD) simulations, which incorporate quantum mechanical calculations, have been used to study condensed-phase reactivity in systems containing nitrogen and nitro functional groups. uni-hannover.demdpi.com These simulations can model complex reaction pathways, including those initiated by external stimuli like electrolysis. uni-hannover.demdpi.com For this compound, AIMD could be employed to investigate its decomposition pathways in various solvents, providing a more detailed picture than static quantum chemical calculations.

The condensed-phase behavior is also influenced by non-covalent interactions, such as π-stacking, which would be significant for an aromatic compound like this compound. MD simulations can quantify the extent of these interactions and their effect on the bulk properties of the material.

Table 1: Anticipated Solvent Effects on this compound Based on Analog Studies

Solvent TypeExpected Dominant InteractionsPotential Impact on Molecular Behavior
Non-polar Van der Waals forces, potential π-π stackingLimited specific interactions, aggregation may be favored.
Polar Aprotic Dipole-dipole interactions with -NO₂ and -N₃ groupsStabilization of polar ground state, potential influence on rotational barriers of functional groups.
Polar Protic Dipole-dipole interactions and potential for hydrogen bondingStronger solvation of the nitro and azide groups, potentially affecting reactivity and excited-state dynamics.

Spectroscopic Property Predictions and Validation against Experimental Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. For this compound, DFT calculations could provide predictions for its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the azide group typically appear in the region of 2100-2200 cm⁻¹. The nitro group would exhibit strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the methyl group and the substituted benzene (B151609) ring would also give rise to characteristic C-H and C=C stretching and bending vibrations. DFT calculations can predict the precise wavenumbers and intensities of these bands, which can then be compared with experimental data for validation. For instance, in a study on [4-(sulfonylazide)phenyl]-1-azide, DFT calculations were used to assign the vibrational modes observed in the experimental IR spectrum.

UV-Vis Spectroscopy: The electronic absorption spectrum of aromatic azides is influenced by the substituents on the phenyl ring. The ultraviolet spectra of aromatic azides generally show a long-wavelength band around 285 nm, which is more intense compared to that of alkyl azides. uni-muenchen.de For this compound, the presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenyl azide. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis spectra.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can also be predicted using DFT calculations. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing nature of the nitro and azide groups and the electron-donating nature of the methyl group. These predictions can be a powerful tool in conjunction with experimental NMR for the structural elucidation of the compound and its derivatives.

Table 2: Predicted Characteristic Spectroscopic Data for this compound Based on Analog Studies

Spectroscopic TechniquePredicted FeatureApproximate Range (cm⁻¹ for IR, nm for UV-Vis)
IR Spectroscopy Asymmetric stretch of -N₃2100 - 2200
Symmetric stretch of -N₃~1250
Asymmetric stretch of -NO₂1500 - 1560
Symmetric stretch of -NO₂1300 - 1370
UV-Vis Spectroscopy π → π* transitions> 285

Analysis of Intramolecular and Intermolecular Interactions and Their Impact on Reactivity

The reactivity of this compound is governed by a complex interplay of intramolecular and intermolecular interactions.

DFT calculations can be used to analyze the molecular orbitals (HOMO and LUMO) to understand the electronic structure and reactivity. For instance, studies on substituted phenyl azides have used DFT to correlate the electronic properties with their reactivity in cycloaddition reactions. researchgate.net The presence of the nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Intramolecular hydrogen bonding can also play a role in the reactivity of certain substituted azides. rsc.org While this compound does not have the capacity for strong intramolecular hydrogen bonds, weak C-H···N or C-H···O interactions might influence its conformational preferences.

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions become significant. For this compound, these would include dipole-dipole interactions due to the polar nitro and azide groups, as well as π-π stacking between the aromatic rings. Weak non-covalent interactions, such as hydrogen bonding and π-stacking, play a crucial role in the three-dimensional structure of molecules in crystals. researchgate.netmdpi.com These interactions can influence the packing of the molecules in the solid state, which in turn can affect properties like melting point and solubility.

The impact of these intermolecular forces on reactivity can be significant. For example, in the solid state, the proximity and orientation of molecules are fixed, which can lead to different reaction pathways and products compared to the gas phase or in solution. Computational studies on the crystal structure of related nitroaromatic compounds have highlighted the importance of a network of hydrogen bonds and π-stacking interactions in stabilizing the crystal lattice. researchgate.netmdpi.com

Applications in Advanced Organic Synthesis and Materials Science

2-Methyl-5-nitroazidobenzene as a Versatile Synthon in Complex Molecule Synthesis

The term "versatile synthon" implies that a chemical building block is widely used to introduce specific structural motifs in the synthesis of a variety of complex molecules. Currently, there is a lack of specific documented evidence in chemical literature demonstrating the broad utility of this compound as such a synthon. Its bifunctional nature, possessing both a reactive azide (B81097) group and a nitro group on a substituted benzene (B151609) ring, suggests potential for targeted syntheses. The azide can be used for introducing a nitrogen atom or for cycloaddition reactions, while the nitro group can be reduced to an amine, enabling further functionalization. However, without concrete examples of its application in the synthesis of diverse and complex molecules, its classification as a "versatile synthon" remains theoretical.

Utilization in Polymer Chemistry and Macromolecular Architectures via Click Polymerization

Aryl azides are well-known participants in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used in polymer science to create well-defined macromolecular architectures. In principle, this compound could serve as a monomer in click polymerization reactions with di- or poly-alkynes to produce nitrogen-rich polymers. mdpi.comnih.gov The presence of the methyl and nitro groups would influence the polymer's properties, such as solubility, thermal stability, and gas sorption capabilities. mdpi.comnih.gov

The general scheme for such a polymerization would involve the reaction of the azide with a multifunctional alkyne, leading to the formation of a polymer chain linked by 1,2,3-triazole rings. The reaction conditions, including the choice of catalyst (e.g., CuSO₄·5H₂O and sodium ascorbate), solvent (e.g., DMF), and temperature, would need to be optimized for this specific monomer. mdpi.com

Table 1: Potential Monomers for Click Polymerization with this compound

Alkyne Monomer Potential Polymer Architecture Key Features
1,4-DiethynylbenzeneLinear PolymerRigid backbone, potential for high thermal stability.
1,3,5-TriethynylbenzeneCross-linked Network PolymerHigh surface area, potential for gas storage applications. mdpi.com
Propargyl-functionalized PolymersGraft CopolymerIntroduction of nitroaromatic functionality onto a pre-existing polymer backbone.

This table is illustrative of potential applications and is not based on experimentally verified results for this compound.

Precursor to Reactive Intermediates for Catalytic Processes

The thermal or photochemical decomposition of aryl azides leads to the formation of highly reactive nitrene intermediates, with the expulsion of nitrogen gas. amazonaws.com The resulting 2-methyl-5-nitrophenylnitrene would be a key intermediate that could participate in various catalytic processes. Transition metal complexes, particularly those of cobalt, iron, and palladium, have been shown to catalyze reactions involving nitrene transfer from organic azides. researchgate.netnih.govnih.gov

These catalytic reactions often involve the formation of a metal-nitrene or a nitrene radical intermediate. researchgate.netnih.gov Such species can effect C-H bond amination and aziridination of olefins, providing efficient routes to valuable nitrogen-containing compounds. nih.govcore.ac.uk The electronic nature of the aryl azide, influenced by the electron-withdrawing nitro group in this compound, would play a crucial role in the reactivity of the nitrene intermediate and the efficiency of the catalytic cycle.

Table 2: Potential Catalytic Reactions Involving Intermediates from this compound

Reaction Type Catalyst Potential Product Significance
C-H AminationCobalt(II) Porphyrins nih.govSubstituted AnilinesDirect functionalization of C-H bonds.
Aziridination of OlefinsRuthenium(II) Porphyrins core.ac.ukN-Aryl AziridinesSynthesis of strained nitrogen heterocycles.
Carbodiimide SynthesisPalladium(0) Complexes nih.govAsymmetric CarbodiimidesImportant reagents in organic synthesis.

This table presents potential catalytic applications based on known reactivity of related aryl azides and is not based on specific studies of this compound.

Role in the Generation of Nitrogen-Rich Scaffolds for Chemical Research

Organic azides are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.gov The azide group in this compound can be utilized in intramolecular or intermolecular cycloaddition reactions to construct nitrogen-rich scaffolds. For instance, the [3+2] cycloaddition reaction with various dipolarophiles is a common strategy to form five-membered rings. nih.gov

Furthermore, the nitrene generated from this compound can undergo intramolecular cyclization reactions to form fused heterocyclic systems. The specific reaction pathways and resulting products would depend on the reaction conditions (thermal or photochemical) and the presence of other functional groups in the molecule or in a reaction partner. The synthesis of heterocycles such as pyrroles, indoles, and benzimidazoles from aryl azides has been reported, suggesting that this compound could be a useful starting material for creating novel, functionalized nitrogen-rich heterocyclic compounds for chemical research. nih.govresearchgate.net

Future Research Directions and Emerging Avenues for 2 Methyl 5 Nitroazidobenzene

Exploration of Unconventional Reactivity Pathways

The interplay of the methyl, nitro, and azido (B1232118) groups on the benzene (B151609) ring of 2-methyl-5-nitroazidobenzene suggests a rich landscape for discovering unconventional reactivity. Future research could focus on the intramolecular interactions between these functional groups under various reaction conditions. For instance, thermal or photochemical activation could lead to nitrene insertion reactions, where the azide (B81097) group, upon extrusion of dinitrogen, forms a highly reactive nitrene intermediate. The proximity of the methyl and nitro groups could steer the regioselectivity of C-H insertion or trigger novel cyclization cascades.

Furthermore, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the azide. This could be exploited in controlled decomposition pathways, potentially leading to the formation of unique heterocyclic scaffolds. Investigations into transition-metal-catalyzed transformations could also unveil novel reactivity, such as directed C-H functionalization or cross-coupling reactions where the azido group serves as a directing group or a masked amine.

Development of Asymmetric Synthetic Transformations Utilizing this compound

The development of asymmetric transformations is a cornerstone of modern organic synthesis. york.ac.uknih.gov For this compound, a key area of future research would be its use as a prochiral substrate or reagent in stereoselective reactions. For example, the reduction of the nitro group or the transformation of the azido group in the presence of a chiral catalyst could provide enantiomerically enriched building blocks.

Chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, could be employed to achieve high levels of stereocontrol. frontiersin.org Potential asymmetric reactions to explore include:

Asymmetric reduction of the nitro group: This would yield chiral nitroso or amino compounds, which are valuable intermediates in pharmaceutical synthesis.

Enantioselective reactions of the azido group: This could involve catalytic asymmetric [3+2] cycloadditions (click chemistry) or the enantioselective Staudinger reaction to produce chiral phosphine (B1218219) imines.

Chiral auxiliary-based approaches: The temporary attachment of a chiral auxiliary to a derivative of this compound could direct subsequent diastereoselective transformations. york.ac.uk

The successful development of such methods would provide access to a new library of chiral molecules derived from this currently underutilized compound.

Integration into Advanced Supramolecular Assemblies and Self-Assembling Systems

The distinct electronic and structural features of this compound make it an intriguing candidate for incorporation into supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the nitro group can act as a hydrogen bond acceptor. The azido group, with its linear geometry and potential for coordination or click reactions, offers a versatile handle for programmed self-assembly.

Future research could explore the design and synthesis of derivatives of this compound that can form well-defined supramolecular structures such as liquid crystals, gels, or molecular cages. For instance, attaching long alkyl chains could induce liquid crystalline behavior, while incorporating hydrogen bonding motifs could lead to the formation of extended networks. The ability to post-functionalize the azido group via click chemistry would allow for the covalent capture of self-assembled structures or the introduction of new functionalities.

Application of Machine Learning and AI in Predicting Reactivity and Design of Novel Derivatives

The use of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research by enabling the prediction of molecular properties and reaction outcomes. rsc.orgbath.ac.ukcmu.edumit.edu For this compound, ML models could be trained on existing data for related compounds to predict its reactivity in various transformations. This predictive power can guide experimental efforts, saving time and resources by identifying promising reaction conditions and avoiding unproductive pathways.

Beyond reactivity prediction, AI algorithms can be employed in the de novo design of novel derivatives of this compound with desired properties. By defining a set of target characteristics, such as specific electronic properties or binding affinities, generative models can propose new molecular structures. These computationally designed molecules could then be synthesized and tested, accelerating the discovery of new functional materials or bioactive compounds.

Table 1: Potential Applications of Machine Learning in the Study of this compound

Application AreaMachine Learning ApproachPredicted OutcomePotential Impact
Reactivity PredictionSupervised learning models (e.g., random forest, neural networks) trained on reaction databases.Reaction yields, regioselectivity, and stereoselectivity for various transformations.More efficient planning of synthetic routes and optimization of reaction conditions.
Novel Derivative DesignGenerative models (e.g., variational autoencoders, generative adversarial networks).New molecular structures with optimized properties.Accelerated discovery of new materials and biologically active molecules.
Mechanistic InterrogationAnalysis of molecular descriptors and reaction features using ML algorithms.Identification of key factors influencing reactivity and reaction mechanisms.Deeper understanding of the underlying chemistry of this compound.

Investigation of this compound in Novel Material Systems (excluding properties)

The unique combination of functional groups in this compound makes it a promising building block for novel material systems. Future research could focus on its incorporation into polymers, metal-organic frameworks (MOFs), and other advanced materials.

Polymer Synthesis: The azido group can be readily converted into other functionalities or used directly in polymerization reactions. For example, it can undergo click reactions with alkynes to form triazole-containing polymers or be reduced to an amine for the synthesis of polyamides or polyimides. The nitro group can also be used to tune the electronic properties of the resulting polymers.

Metal-Organic Frameworks (MOFs): Derivatives of this compound containing carboxylic acid or other coordinating groups could be used as organic linkers in the synthesis of MOFs. The presence of the nitro and azido groups within the MOF pores could lead to materials with interesting gas sorption or catalytic properties.

Energetic Materials: While excluding a detailed discussion of properties, it is worth noting that the combination of a nitro group and an azido group on an aromatic ring is a common feature in energetic materials. Future fundamental research could explore the synthesis of related compounds and their decomposition mechanisms in a controlled and safe laboratory setting, contributing to the broader understanding of high-energy-density materials.

The exploration of this compound in these material systems could lead to the development of new functional materials with tailored characteristics.

Q & A

Q. What are the optimized synthetic routes for preparing 2-Methyl-5-nitroazidobenzene, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves nitration of a toluene derivative followed by azide substitution. For nitration, controlled conditions (e.g., mixed acid at 0–5°C) are critical to avoid over-nitration. The azide group can be introduced via nucleophilic substitution using sodium azide (NaN₃) in polar aprotic solvents like DMF. Yield optimization may involve adjusting stoichiometry (e.g., NaN₃ excess) and reaction time. Similar nitration protocols are detailed in studies on 2-methyl-5-nitrobenzaldehyde , while substitution reactions are exemplified in bromo-nitrobenzene systems . Purity is confirmed via HPLC or TLC.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies methyl, nitro, and azide group positions. Aromatic proton splitting patterns clarify substitution patterns.
  • IR : Strong absorbance near 2100 cm⁻¹ confirms the azide (-N₃) group. Nitro (-NO₂) stretches appear at ~1520 and 1350 cm⁻¹.
  • Mass Spectrometry : High-resolution MS validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection assesses purity. Reference protocols for nitroaromatics are available in PubChem datasets .

Advanced Research Questions

Q. How does this compound participate in Huisgen cycloaddition, and what factors influence its reactivity?

  • Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages. Reactivity depends on:
  • Solvent : Polar solvents (e.g., DMSO) enhance dipole interactions.
  • Catalyst : Cu(I) species (e.g., CuBr with TBTA ligand) accelerate kinetics.
  • Steric Effects : The methyl group may hinder regioselectivity; computational modeling (DFT) can predict transition states. While direct evidence is limited, analogous azide reactivity is well-documented in click chemistry literature.

Q. What are the thermal and photolytic stability profiles of this compound, and how should storage conditions be tailored?

  • Methodological Answer : Azides are shock- and heat-sensitive. Stability tests should include:
  • DSC/TGA : Determine decomposition onset temperatures.
  • Light Exposure : UV-Vis spectroscopy monitors nitro-azide degradation under UV light.
    Storage recommendations:
  • Temperature : -20°C in amber vials.
  • Solvent : Store in dilute solutions (e.g., acetonitrile) to minimize explosion risks. Similar protocols for nitroimidazoles are described in chemical catalogs .

Q. How can contradictory literature data on reaction yields or byproducts be resolved during synthesis?

  • Methodological Answer :
  • Reproducibility Checks : Verify reagent purity (e.g., NaN₃ moisture content).
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., diazo byproducts).
  • Parameter Screening : Design a DOE (Design of Experiments) to test variables (temperature, solvent ratios). Studies on 2-methyl-5-nitrobenzaldehyde highlight the impact of nitration time on regioselectivity .

Q. What role does this compound play in material science, particularly polymer functionalization?

  • Methodological Answer : The azide group enables post-polymerization modifications via CuAAC, creating crosslinked networks or grafting functional groups (e.g., fluorophores). Applications include:
  • Durable Coatings : Azide-modified polymers exhibit enhanced chemical resistance, as seen in nitro-containing materials .
  • Self-Healing Materials : Triazole linkages improve mechanical resilience.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.